1-Chloro-10-fluorodecane
CAS No.: 334-62-3
Cat. No.: VC0525387
Molecular Formula: C10H20ClF
Molecular Weight: 194.72 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 334-62-3 |
|---|---|
| Molecular Formula | C10H20ClF |
| Molecular Weight | 194.72 g/mol |
| IUPAC Name | 1-chloro-10-fluorodecane |
| Standard InChI | InChI=1S/C10H20ClF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 |
| Standard InChI Key | JKRRVZFDRHWMMB-UHFFFAOYSA-N |
| SMILES | C(CCCCCCl)CCCCF |
| Canonical SMILES | C(CCCCCCl)CCCCF |
| Appearance | Solid powder |
Introduction
Structural and Molecular Characteristics
1-Chloro-10-fluorodecane is a linear alkane derivative with the molecular formula C₁₀H₂₀ClF and a molecular weight of 194.72 g/mol . Its IUPAC name, 1-chloro-10-fluorodecane, reflects the substitution of a chlorine atom at the first carbon and a fluorine atom at the tenth carbon of a decane backbone. The compound’s structure is defined by the SMILES notation C(CCCCCCl)CCCCF, indicating a ten-carbon chain with terminal halogens .
Key Structural Features:
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Electron-withdrawing halogens: The chlorine and fluorine atoms influence reactivity, particularly in nucleophilic substitution and fluorination reactions .
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Linear conformation: The extended carbon chain facilitates applications in surfactant and polymer chemistry .
Synthesis and Manufacturing
Primary Synthesis Route
The compound is typically synthesized via halogen exchange reactions. A common method involves reacting 1-chlorodecane with hydrogen fluoride (HF) under controlled conditions :
This process achieves selective fluorination at the terminal carbon, with yields exceeding 70% under optimized conditions .
Industrial Production
Industrial-scale manufacturing employs continuous-flow reactors to enhance efficiency. Key parameters include:
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Temperature: 80–120°C
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Catalysts: Anionic phase-transfer catalysts (e.g., quaternary ammonium salts) .
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Purity: Commercial batches exhibit >98% purity, verified via gas chromatography .
Physicochemical Properties
The compound’s properties are critical for its handling and application:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 254.27°C (estimate) | |
| Density (25°C) | 0.9570 g/cm³ | |
| Refractive Index (n₂₀ᴰ) | 1.4333 | |
| Vapor Pressure (25°C) | 0.0356 mmHg | |
| Solubility | Miscible in DMSO, ether |
These properties underscore its stability under standard conditions and suitability for organic synthesis .
Applications in Research and Industry
Fluorinated Compound Synthesis
1-Chloro-10-fluorodecane serves as a precursor for asymmetric fluorination reactions. For example, it is used to synthesize:
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Anionic phase-transfer catalysts: Critical in enantioselective fluorination for pharmaceutical intermediates .
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Fluorinated surfactants: Enhances thermal stability in firefighting foams .
Polymer Chemistry
The compound’s dual halogen functionality enables cross-linking in fluoropolymer production. It improves mechanical strength and chemical resistance in materials like polytetrafluoroethylene (PTFE) analogs .
Future Directions and Research Gaps
Opportunities
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Green synthesis: Developing catalytic methods to reduce HF usage .
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Biomedical applications: Exploring fluorinated analogs for drug delivery systems .
Challenges
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